molecular formula C23H21Cl2NO6S B11152972 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate

Cat. No.: B11152972
M. Wt: 510.4 g/mol
InChI Key: LYEWXEVNTHMWBS-KRWDZBQOSA-N
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Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by chlorination and methylation reactions to introduce the 3,6-dichloro and 4-methyl groups, respectively. The final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]-L-methionine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted chromen-2-one derivatives .

Scientific Research Applications

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The presence of the N-[(benzyloxy)carbonyl]-L-methionine moiety enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate exhibits unique properties due to the presence of the N-[(benzyloxy)carbonyl]-L-methionine moiety. This moiety enhances its biological activity and specificity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H21Cl2NO6S

Molecular Weight

510.4 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H21Cl2NO6S/c1-13-15-10-16(24)19(11-18(15)31-22(28)20(13)25)32-21(27)17(8-9-33-2)26-23(29)30-12-14-6-4-3-5-7-14/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,26,29)/t17-/m0/s1

InChI Key

LYEWXEVNTHMWBS-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](CCSC)NC(=O)OCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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